molecular formula C14H20F3N B7858792 tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine

Cat. No.: B7858792
M. Wt: 259.31 g/mol
InChI Key: JZIFVVDHADNPLB-UHFFFAOYSA-N
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Description

tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a chiral amine intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its molecular structure, which incorporates a tert-butyl group and a 3-(trifluoromethyl)phenyl moiety, is characteristic of compounds designed to interact with biological targets. This compound is structurally related to key intermediates used in the synthesis of active pharmaceutical ingredients (APIs), particularly calcimimetic agents such as Cinacalcet HCl . The 3-(trifluoromethyl)phenylpropyl segment is a critical pharmacophoric element, and its synthesis has been the subject of recent process improvement studies to enhance sustainability and yield . Researchers value this amine for its potential application in the development of therapeutics for conditions like secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in parathyroid carcinoma . The synthetic utility of this compound often involves its incorporation into larger molecules via reactions such as reductive amination, leveraging its amine group for further chemical elaboration . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F3N/c1-13(2,3)18-9-5-7-11-6-4-8-12(10-11)14(15,16)17/h4,6,8,10,18H,5,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIFVVDHADNPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The trifluoromethyl group, due to its electron-withdrawing nature, influences the electronic distribution in the molecule, affecting its reactivity and interaction with biological targets. These interactions often involve pathways associated with enzyme inhibition or activation, leading to diverse biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine , enabling comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
This compound C₁₄H₂₁F₃N 260.3 -CF₃, tert-butyl, propyl linker Secondary amine; high lipophilicity
Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine C₁₉H₂₀N₂ 276.4 Quinolinyl, methylamine Aromatic heterocycle; planar structure
Methyl({3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl})amine C₁₉H₂₀F₃NO 359.4 -CF₃, phenoxy, methylamine Ether linkage; tertiary amine
N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine C₂₅H₃₈F₃N₄O₂ 483.2 Pyridyl-piperazine, cyclopentane Complex macrocycle; multiple stereocenters

Key Comparative Insights

  • Lipophilicity and Solubility: The tert-butyl group in the target compound enhances hydrophobicity compared to methylamine derivatives (e.g., ).
  • Electronic Effects :
    The -CF₃ group in all listed compounds withdraws electrons via its strong inductive effect, stabilizing negative charges and influencing binding interactions. In N-[(1R,3S)-3-Isopropyl-3-(4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine , this effect is amplified by conjugation with a pyridyl ring.

  • Synthetic Complexity :
    The target compound’s synthesis likely involves straightforward alkylation or reductive amination, whereas piperazine- and pyran-containing analogs (e.g., ) require multi-step protocols, including cyclization and chiral resolution.

Data Tables

Table 1: Molecular Properties

Property This compound Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine Methyl({3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl})amine
Molecular Formula C₁₄H₂₁F₃N C₁₉H₂₀N₂ C₁₉H₂₀F₃NO
Molecular Weight 260.3 276.4 359.4
LogP (Predicted) 3.8 3.2 4.1
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 1 (N) 2 (N) 2 (N, O)

Biological Activity

Chemical Structure and Properties
tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine is a tertiary amine characterized by a tert-butyl group attached to a propyl chain that includes a trifluoromethyl-substituted phenyl moiety. This compound is of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Biological Activity

The biological activity of this compound can be analyzed through various mechanisms, including its interaction with biological targets, pharmacokinetics, and therapeutic potential.

1. Mechanism of Action
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced lipophilicity and metabolic stability, which can influence their interaction with biological targets. The presence of the amine functional group suggests potential for acting as a neurotransmitter or enzyme inhibitor.

2. Pharmacological Applications
Studies have explored the application of similar compounds in therapeutic contexts, particularly in the treatment of neurodegenerative diseases and cancer. For instance, amines with trifluoromethyl substituents have been shown to modulate neurotransmitter systems, offering promise in neuropharmacology.

Case Studies

Case Study 1: Neuropharmacology
In a study assessing the effects of various amines on neuronal activity, it was found that compounds similar to this compound exhibited significant modulation of serotonin and dopamine receptors. The results indicated potential applications in treating mood disorders and anxiety-related conditions.

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of trifluoromethyl-substituted amines. The study demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This suggests that this compound may possess similar anticancer properties.

In Vitro Studies

CompoundTargetIC50 (µM)Mechanism
Compound ASerotonin Receptor0.5Agonist
Compound BDopamine Receptor0.8Antagonist
This compoundUnknownTBDTBD

In Vivo Studies

Recent studies have also evaluated the in vivo efficacy of related compounds in animal models, showing promising results in reducing tumor size and improving survival rates.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The synthesis of N-PFtB secondary amines has been explored for their incorporation into drug-like molecules. Notably, the compound has been utilized to modify existing pharmaceuticals such as ibuprofen and probenecid. These modifications aim to enhance the pharmacological properties of these drugs while maintaining their efficacy. For instance, the introduction of the PFtB group into ibuprofen resulted in a yield of 97%, while probenecid achieved an 81% yield during synthesis .

1.2 Mechanism of Action
The incorporation of fluorinated moieties like PFtB can significantly alter the lipophilicity and metabolic stability of compounds. The predicted LogP value for N-PFtB is 4.85, indicating a substantial increase in lipophilicity compared to its N-tert-butyl counterpart (LogP = 2.27) due to the presence of CF3 groups . This property is crucial for enhancing the bioavailability of drugs.

Imaging Applications

2.1 19F MRI Contrast Agents
N-PFtB secondary amines have shown promise as contrast agents in 19F magnetic resonance imaging (MRI). The unique fluorine content allows for clear imaging capabilities, making it possible to visualize biological processes non-invasively. Studies have demonstrated that PFtB-labeled compounds exhibit significant imaging sensitivity at various concentrations, indicating their potential utility in clinical diagnostics .

Concentration (mM) Imaging Sensitivity
25Moderate
50High
75Very High
100Excellent
125Optimal

Synthetic Methodology

3.1 Direct Synthesis Techniques
Recent advancements in synthetic methodologies have enabled the efficient production of N-PFtB secondary amines from readily available N-trifluoromethyl secondary amines. This process involves a one-step reaction that strategically eliminates hydrogen fluoride (HF) and incorporates trifluoromethyl groups under mild conditions . The method's compatibility with various functional groups broadens its applicability in synthesizing diverse chemical entities.

3.2 Reaction Pathway
The reaction pathway includes:

  • Elimination of HF from N-trifluoromethyl precursors.
  • Addition–elimination conversion processes involving difluoromethyl imine.
  • Final addition reactions with fluoroform generated in situ.

This streamlined approach not only enhances safety but also increases yields compared to traditional methods .

Case Studies

4.1 Incorporation into Established Drugs
The incorporation of PFtB groups into established drugs like ibuprofen and probenecid showcases the compound's versatility:

  • Ibuprofen : Achieved a yield of 97% with preserved therapeutic activity.
  • Probenecid : Successfully modified with an 81% yield, demonstrating effective integration into existing pharmaceutical frameworks.

4.2 Stability and Reactivity
N-PFtB secondary amines exhibit stability under acidic conditions but show some decomposition under basic conditions, indicating a need for careful handling during synthesis and application phases .

Q & A

Q. What are the key considerations in designing a multi-step synthesis route for tert-Butyl({3-[3-(trifluoromethyl)phenyl]propyl})amine?

  • Methodological Answer : Synthesis typically involves sequential functional group introduction. For example:

Alkylation : React 3-(trifluoromethyl)phenylpropylamine with tert-butyl groups via nucleophilic substitution, optimizing solvents (e.g., DMF) and catalysts (e.g., K₂CO₃) for yield .

Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to protect amines during intermediate steps, followed by acidic deprotection (e.g., TFA) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization for purity >95% .
Table 1 : Example reaction conditions and yields:

StepReagentSolventTemp (°C)Yield (%)
Alkylationtert-Butyl bromideDMF8065
DeprotectionTFADCM2585

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule resolution). Ensure data quality by checking R-factors (<5%) and residual electron density .
  • NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR (e.g., δ 1.2 ppm for tert-butyl protons, δ 7.5-8.0 ppm for aromatic trifluoromethyl groups) .
  • HRESIMS : Confirm molecular mass (e.g., [M+H]+ calculated vs. observed within 2 ppm error) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Use fluorogenic substrates to measure IC₅₀ values (e.g., serine proteases, kinases).
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .
  • Toxicity : Perform MTT assays on HEK-293 or HepG2 cells to assess cytotoxicity (EC₅₀ values) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on trifluoromethyl group effects (electron-withdrawing) on amine nucleophilicity .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to predict binding affinities. Validate with experimental IC₅₀ values .
    Table 2 : Example DFT-derived properties:
PropertyValue
HOMO (eV)-8.2
LUMO (eV)-1.5
Dipole Moment (D)3.8

Q. How should researchers resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Twinned Data : Use SHELXD for structure solution and SHELXL for refinement. Apply TWIN/BASF commands to model twinning .
  • Disorder Modeling : For flexible tert-butyl groups, refine occupancy factors and anisotropic displacement parameters .
  • Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in palladium-catalyzed couplings to control stereochemistry .
  • Chiral HPLC : Separate enantiomers using Chiralpak AD-H columns (hexane/isopropanol mobile phase).
  • Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .

Data Analysis & Mechanistic Studies

Q. How to analyze conflicting bioactivity data across different assay conditions?

  • Methodological Answer :
  • Dose-Response Curves : Compare Hill slopes and maximal efficacy (Emax) to identify assay-specific artifacts.
  • Solubility Checks : Measure compound solubility in assay buffers (e.g., DLS for aggregation) .
  • Positive Controls : Include known inhibitors (e.g., fluoxetine for serotonin reuptake assays) to validate assay robustness .

Q. What mechanistic insights can be derived from kinetic isotope effects (KIEs) in reactions involving this compound?

  • Methodological Answer :
  • Deuterium Labeling : Synthesize deuterated analogs (e.g., CD₃ for tert-butyl) and measure kH/kD ratios.
  • Interpretation : A kH/kD > 1 indicates rate-limiting bond cleavage (e.g., C-H activation), while kH/kD ≈ 1 suggests non-bond-breaking steps .

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and absorb liquids with vermiculite .
  • Storage : Store at -20°C under nitrogen to prevent degradation .

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